C16H24ClNO3S
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H24ClNO3S |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
4-[[3-(4-chlorophenyl)-4-methylpentyl]amino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H24ClNO3S/c1-11(2)14(12-3-5-13(17)6-4-12)7-8-18-15-9-22(20,21)10-16(15)19/h3-6,11,14-16,18-19H,7-10H2,1-2H3 |
InChI Key |
IVQRGOYRMMQZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCNC1CS(=O)(=O)CC1O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The primary synthetic route for producing Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride includes:
- Nucleophilic Substitution : The reaction between 3-methoxybenzyl chloride and piperidine-2-carboxylate occurs in an organic solvent such as dichloromethane or toluene, using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Conditions
The reaction conditions significantly influence the yield and purity of the final product. Key parameters include:
Solvent : Organic solvents like dichloromethane or toluene are preferred.
Base : Sodium hydroxide or potassium carbonate is commonly used.
Temperature : The reaction is typically conducted at room temperature or slightly elevated temperatures to enhance reaction rates.
Industrial Production
In industrial settings, the synthesis process adapts to larger scales, maintaining strict control over reaction conditions to ensure high yield and purity. Common practices include:
Use of Industrial-grade Solvents : Ensures consistency and reduces impurities.
Purification Techniques : Methods such as recrystallization or chromatography are employed to purify the final product.
The synthesis involves several key reactions that can be analyzed for their mechanisms:
Nucleophilic Substitution Mechanism
Formation of Piperidine Intermediate : The base deprotonates the piperidine derivative, enhancing its nucleophilicity.
Nucleophilic Attack : The activated piperidine attacks the electrophilic carbon in 3-methoxybenzyl chloride, resulting in the formation of the desired product.
Purification Process
Following synthesis, purification is essential to isolate the target compound from by-products and unreacted materials. Common methods include:
Recrystallization : Involves dissolving the crude product in a suitable solvent at high temperature and allowing it to crystallize upon cooling.
Chromatography : Utilizes column chromatography techniques to separate compounds based on their polarity.
Research on C16H24ClNO3S highlights its structural characteristics and potential biological activities.
Spectral Analysis
Characterization techniques provide insights into the molecular structure:
| Technique | Description |
|---|---|
| Infrared Spectroscopy (IR) | Peaks indicative of functional groups (e.g., C=O, C-Cl) |
| Nuclear Magnetic Resonance (NMR) | Provides information on hydrogen environments within the molecule |
| Mass Spectrometry (MS) | Confirms molecular weight and structure |
Biological Activity
Studies suggest that Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride may interact with specific biological targets, influencing pathways related to neurodegenerative diseases and cancer progression.
The preparation of this compound involves a well-defined synthetic route characterized by nucleophilic substitution reactions under carefully controlled conditions. Industrial practices further refine these methods for scalability while ensuring product purity through effective purification techniques. Ongoing research into its biological applications continues to enhance its relevance in medicinal chemistry.
Chemical Reactions Analysis
4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as or , leading to the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings:
- Reactivity: C₁₆H₂₄ClNO₃S exhibits greater electrophilicity compared to Difluoromethylthio due to the chlorine atom, enhancing its suitability for covalent binding in drug design .
- Bioactivity: Unlike Naphthindan, which is optimized for fluorescence and tumor targeting, C₁₆H₂₄ClNO₃S lacks aromatic fluorophores, limiting its use in imaging but improving metabolic stability .
- Solubility: C₁₆H₂₄ClNO₃S shows intermediate solubility in polar solvents, contrasting with the high hydrophilicity of Thiomin (C₁₃OH₂₄) .
Biological Activity
The compound with the molecular formula C16H24ClNO3S, known for its potential biological activities, has garnered attention in various fields of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, highlighting its antibacterial and possible therapeutic properties.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a tetrahydrofuran moiety. The molecular weight of this compound is approximately 345 g/mol. Its structural features suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of substituted amines with sulfonyl halides. The resulting N-substituted derivatives exhibit varying degrees of biological activity. For instance, the synthesis pathway often utilizes methods such as condensation reactions and reduction techniques to yield the desired sulfonamide derivatives .
Antibacterial Activity
Research has demonstrated that this compound exhibits moderate antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin. In studies, the compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The order of antibacterial efficacy was noted as follows:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 32 | Moderate |
| Ciprofloxacin | 16 | High |
This data suggests that while this compound is not as potent as ciprofloxacin, it still possesses noteworthy antibacterial properties that merit further investigation .
The mechanism by which this compound exerts its antibacterial effects likely involves interference with bacterial folic acid synthesis, similar to other sulfonamide derivatives. This action disrupts essential metabolic pathways in bacteria, leading to growth inhibition.
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound. For example:
- Antidepressant Activity : A study evaluated N-substituted tetrahydrofuran derivatives for their antidepressant properties. These compounds showed promising results in animal models, indicating that structural modifications can enhance biological activity .
- Anti-inflammatory Effects : Another research project focused on sulfonamide derivatives' anti-inflammatory properties, revealing that certain modifications could lead to significant reductions in inflammation markers in vitro and in vivo .
Research Findings
Recent findings indicate that the biological activity of this compound can be enhanced through structural modifications. For instance:
- Substituents on the aromatic ring : Variations can influence lipophilicity and receptor binding affinity.
- Aliphatic chain length : Longer chains have been associated with improved membrane permeability and bioavailability.
Q & A
Basic: How can researchers optimize the synthesis of C16H24ClNO3S to improve yield and purity?
Methodological Answer:
To optimize synthesis, systematically vary reaction parameters (temperature, solvent, catalyst concentration) using a factorial design approach. Employ techniques like HPLC or GC-MS to monitor purity . Document each iteration in a lab notebook, including raw data and procedural adjustments. Use statistical tools (e.g., ANOVA) to identify significant factors affecting yield . Compare results with literature protocols to resolve discrepancies, ensuring adherence to safety and reproducibility standards .
Basic: What spectroscopic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
Combine NMR (<sup>1</sup>H, <sup>13</sup>C, and DEPT for functional groups), IR spectroscopy (to identify Cl, S=O, and NH stretches), and mass spectrometry (HRMS for molecular ion confirmation). Validate assignments against computational simulations (DFT) and reference spectra from primary literature. Cross-check data for consistency, especially in regions prone to signal overlap (e.g., aromatic protons) .
Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., solubility, stability) of this compound across studies?
Methodological Answer:
Conduct a meta-analysis of existing data, identifying variables such as measurement techniques (e.g., calorimetry vs. gravimetry), solvent systems, and environmental conditions (pH, temperature). Replicate key experiments under controlled conditions, using standardized protocols . Apply error analysis to quantify uncertainties and employ statistical models (e.g., Bland-Altman plots) to assess inter-study variability . Prioritize studies with transparent methodologies and raw data availability .
Advanced: What strategies can resolve discrepancies between computational predictions (e.g., DFT) and experimental observations for the reactivity of this compound?
Methodological Answer:
Re-evaluate computational parameters (basis sets, solvation models) to align with experimental conditions. Validate force fields using crystallographic data or spectroscopic benchmarks. Perform sensitivity analyses to identify which variables (e.g., bond angles, charge distribution) most impact predictions. Publish negative results to clarify limitations of current models . Collaborate with computational chemists to refine algorithms iteratively .
Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies using forced degradation (e.g., exposure to UV light, acidic/alkaline buffers). Monitor degradation products via LC-MS and quantify using validated calibration curves. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Compare degradation pathways with structurally similar compounds to identify vulnerable functional groups (e.g., ester hydrolysis) .
Advanced: How should a multi-step synthesis of this compound be designed to minimize side reactions and maximize scalability?
Methodological Answer:
Use retrosynthetic analysis to break down the target into intermediates, prioritizing steps with high atom economy. Screen protecting groups for sensitive functionalities (e.g., sulfonamide). Employ flow chemistry for exothermic or hazardous steps. Validate scalability via pilot-scale reactions (1–10 g), analyzing cost-effectiveness (e.g., catalyst recycling) and waste reduction. Document critical quality attributes (CQAs) for each step using process analytical technology (PAT) .
Advanced: What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on the pharmacological activity of this compound?
Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For mechanistic studies, use PICO :
- Population : Target enzyme/receptor
- Intervention : C16H24ClNO3S concentration/derivatives
- Comparison : Positive/negative controls
- Outcome : Binding affinity (IC50), selectivity ratios
Ensure questions are open-ended (e.g., "How does stereochemistry influence target selectivity?") and align with gaps identified in systematic reviews .
Basic: What are best practices for documenting and reproducing experimental protocols involving this compound?
Methodological Answer:
Maintain a lab notebook with dated entries, including raw data, instrument settings (e.g., NMR frequency), and environmental conditions (humidity, light exposure). Use SI units and IUPAC nomenclature consistently. Archive samples with batch numbers and storage conditions. Share protocols via repositories like Zenodo to enhance reproducibility .
Advanced: How can researchers evaluate the ecological impact of this compound using computational and experimental toxicology?
Methodological Answer:
Combine QSAR models (e.g., ECOSAR) with in vitro assays (e.g., Daphnia magna acute toxicity). Validate predictions using microcosm studies to assess biodegradation pathways and bioaccumulation. Cross-reference with regulatory databases (EPA ECOTOX) to identify thresholds for ecological risk. Publish datasets with metadata for regulatory compliance .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
Methodological Answer:
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate 95% confidence intervals for EC50/ED50 values. Assess goodness-of-fit via R<sup>2</sup> and residual plots. For multiplex assays (e.g., kinase panels), apply false discovery rate (FDR) correction. Use tools like GraphPad Prism or R/Bioconductor for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
